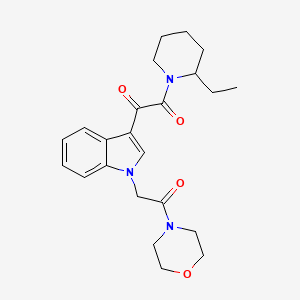

1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Descripción

Propiedades

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-2-17-7-5-6-10-26(17)23(29)22(28)19-15-25(20-9-4-3-8-18(19)20)16-21(27)24-11-13-30-14-12-24/h3-4,8-9,15,17H,2,5-7,10-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMSWOKRJIGYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic molecule that has garnered interest for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety linked to a piperidine and morpholine group, which are known to influence the compound's interaction with biological targets.

Research indicates that this compound may act as a Cereblon E3 ligase binding agent , which plays a crucial role in targeted protein degradation. Cereblon is part of the E3 ubiquitin ligase complex that regulates protein turnover within cells. By binding to Cereblon, the compound may facilitate the ubiquitination and subsequent degradation of specific target proteins, thus modulating various cellular pathways involved in disease processes such as cancer .

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds similar to 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione . For instance, bifunctional compounds that recruit target proteins for degradation have shown promise in treating multiple myeloma and other malignancies by inhibiting tumor growth through targeted proteolysis .

Neuropharmacological Effects

The compound's structural components suggest potential interactions with neuroreceptors. Similar compounds have been studied for their effects on opioid receptors, particularly the kappa-opioid receptor (KOR), which is associated with analgesic effects and mood regulation. The modulation of KORs can lead to significant therapeutic outcomes in pain management and mood disorders .

Study 1: Proteolysis Targeting Chimeras (PROTACs)

A study examining PROTACs demonstrated that compounds designed to engage Cereblon could effectively degrade oncogenic proteins in cancer cells. Such findings suggest that 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione may similarly function as a PROTAC, providing a novel therapeutic avenue for cancer treatment .

Study 2: Structure–Activity Relationship (SAR)

In a related SAR study involving tetrahydroisoquinoline derivatives, it was found that modifications to the piperidine moiety could enhance selectivity for KORs while minimizing side effects associated with other opioid receptors. This suggests that careful structural alterations could optimize the biological activity of compounds like 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione for therapeutic use .

Pharmacological Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₃ |

| Molecular Weight | 330.43 g/mol |

| Binding Affinity (KOR) | TBD (To Be Determined) |

| Selectivity | High for KOR over μ and δ receptors |

| Potential Applications | Cancer therapy, pain management |

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a piperidine ring, indole core, and morpholino-2-oxoethyl group, linked via ethane-1,2-dione. Key structural elements include:

- Piperidine moiety : Known for modulating receptor binding and pharmacokinetics (e.g., lipophilicity, metabolic stability) .

- Indole core : Often associated with interactions with serotonin receptors or enzymes like cytochrome P450 .

- Morpholino-2-oxoethyl group : Enhances solubility and may contribute to hydrogen bonding with biological targets .

- Ethane-1,2-dione linker : Introduces rigidity and electron-withdrawing effects, potentially stabilizing interactions with target proteins .

Molecular Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₃₁N₃O₅ | |

| Molecular weight | ~457.53 g/mol | Calculated |

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves multi-step organic reactions:

- Indole core formation : Start with indole-3-carboxaldehyde, followed by alkylation with 2-ethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Morpholino-2-oxoethyl attachment : React the intermediate with morpholine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Dione formation : Oxidize the diketone precursor using KMnO₄ or CrO₃ in acidic conditions .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMF, K₂CO₃, 80°C, 12h | 65-70% |

| 2 | DCM, EDC, HOBt, RT, 24h | 50-55% |

| 3 | Acetic acid, CrO₃, 0°C, 2h | 60-65% |

Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Continuous flow reactors : Reduce reaction times and improve consistency (e.g., microreactors for oxidation steps) .

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to resolve diastereomers .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

Q. How does the structure-activity relationship (SAR) inform the design of derivatives?

Comparative studies with analogs reveal:

- Piperidine substitution : Ethyl groups enhance metabolic stability compared to methyl (t₁/₂ increased by 2.5x in liver microsomes) .

- Indole modifications : 5-Methoxy substitution on indole improves affinity for serotonin receptors (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

SAR Table :

| Derivative | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent compound | None | 45 nM |

| 5-Methoxy-indole analog | 5-OCH₃ on indole | 12 nM |

| Piperidine → morpholine replacement | Morpholine instead of piperidine | 120 nM |

Q. What experimental strategies address discrepancies in biological activity data?

- Standardize assays : Use identical cell lines (e.g., Hela, A-549) and assay conditions (e.g., 48h incubation, 10% FBS) to minimize variability .

- Batch analysis : Compare activity across synthesis batches using LC-MS to rule out impurity effects (e.g., >98% purity required for reproducibility) .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptor 5-HT₂A) to identify binding poses .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable interactions) .

- ADMET prediction : Tools like SwissADME estimate logP (2.8) and CNS permeability (low), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.